molecular formula C19H27N3O3 B7023938 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile

4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile

Cat. No.: B7023938
M. Wt: 345.4 g/mol
InChI Key: UBXCHFVAGWUTIE-UHFFFAOYSA-N
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Description

4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzonitrile group, and a dimethoxyoxane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-cyanobenzyl chloride with 4-(4,4-dimethoxyoxan-3-yl)aminopiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzonitrile group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules.

Scientific Research Applications

4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl]benzonitrile
  • 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzylamine

Uniqueness

4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features allow for diverse modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[4-[(4,4-dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-23-19(24-2)9-12-25-14-18(19)21-16-7-10-22(11-8-16)17-5-3-15(13-20)4-6-17/h3-6,16,18,21H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXCHFVAGWUTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1NC2CCN(CC2)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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